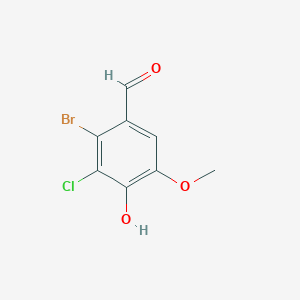

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a chemical compound with the empirical formula C8H6BrClO3 . It is also known as 2-bromo-isovanillin .

Molecular Structure Analysis

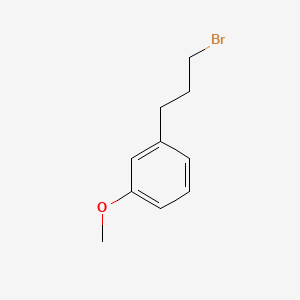

The molecular weight of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is 265.49 . The SMILES string representation is COc1cc(C=O)c(Br)c(Cl)c1O . The InChI string is 1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 .科学的研究の応用

Pharmaceutical Chemistry

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its structural complexity allows for the creation of molecules that can interact with biological systems in specific ways. For instance, derivatives of this compound may be designed to increase the oxygen affinity of human hemoglobin or to inhibit sickle erythrocytes .

Organic Synthesis Building Blocks

As an organic building block, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can be used in various organic synthesis reactions. It can undergo nucleophilic substitution reactions, serve as a starting material for the synthesis of chalcones, and be employed in the creation of non-acid degradable linkers for solid-phase synthesis .

Analytical Chemistry

In analytical chemistry, particularly in spectroscopic studies, this compound can be used to understand the solvent effects on carbonyl stretching vibrations and to evaluate the reliability of theoretical models for solvent effects .

Antioxidant Properties

Research has indicated that certain derivatives of benzaldehyde exhibit antioxidant properties. Therefore, this compound could potentially be modified to enhance its antioxidant capabilities and be used in the study of oxidative stress-related diseases .

作用機序

Mode of Action

It’s known that benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde .

特性

IUPAC Name |

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOHSCYWUXNDDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294312 |

Source

|

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

CAS RN |

90004-83-4 |

Source

|

| Record name | NSC95791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。